molecular formula C21H22ClN5O2 B2649451 N-(4-chlorophenethyl)-1-(5-isobutyramidopyridin-2-yl)-1H-imidazole-4-carboxamide CAS No. 1251704-77-4

N-(4-chlorophenethyl)-1-(5-isobutyramidopyridin-2-yl)-1H-imidazole-4-carboxamide

Cat. No.: B2649451
CAS No.: 1251704-77-4
M. Wt: 411.89
InChI Key: CTEALCTVZBDCLL-UHFFFAOYSA-N
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Description

N-(4-chlorophenethyl)-1-(5-isobutyramidopyridin-2-yl)-1H-imidazole-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chlorophenethyl group, an isobutyramidopyridinyl group, and an imidazole carboxamide moiety, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenethyl)-1-(5-isobutyramidopyridin-2-yl)-1H-imidazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route may include:

    Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with ammonia and an aldehyde.

    Introduction of the chlorophenethyl group: This step often involves a nucleophilic substitution reaction where a chlorophenethyl halide reacts with the imidazole intermediate.

    Attachment of the isobutyramidopyridinyl group: This can be done through an amide coupling reaction using an appropriate coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenethyl)-1-(5-isobutyramidopyridin-2-yl)-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in DMF for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

N-(4-chlorophenethyl)-1-(5-isobutyramidopyridin-2-yl)-1H-imidazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(4-chlorophenethyl)-1-(5-isobutyramidopyridin-2-yl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it could inhibit a particular enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenethyl)-1H-imidazole-4-carboxamide: Lacks the isobutyramidopyridinyl group.

    N-(4-chlorophenethyl)-1-(5-methylpyridin-2-yl)-1H-imidazole-4-carboxamide: Contains a methylpyridinyl group instead of the isobutyramidopyridinyl group.

Uniqueness

N-(4-chlorophenethyl)-1-(5-isobutyramidopyridin-2-yl)-1H-imidazole-4-carboxamide is unique due to the presence of the isobutyramidopyridinyl group, which may confer distinct biological activities and chemical properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-1-[5-(2-methylpropanoylamino)pyridin-2-yl]imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN5O2/c1-14(2)20(28)26-17-7-8-19(24-11-17)27-12-18(25-13-27)21(29)23-10-9-15-3-5-16(22)6-4-15/h3-8,11-14H,9-10H2,1-2H3,(H,23,29)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTEALCTVZBDCLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CN=C(C=C1)N2C=C(N=C2)C(=O)NCCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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